molecular formula C17H17Cl2NO3 B2904139 2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide CAS No. 1396871-01-4

2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide

Cat. No. B2904139
CAS RN: 1396871-01-4
M. Wt: 354.23
InChI Key: TYGPCIYJMUWMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide, commonly known as Diclofop-methyl, is a selective herbicide used to control grass weeds in various crops. It belongs to the chemical family of aryloxyphenoxypropionates and is widely used in agriculture due to its high effectiveness and low toxicity.

Mechanism of Action

Diclofop-methyl works by inhibiting the synthesis of fatty acids in the target plant, which leads to the death of the plant. It specifically targets the acetyl-CoA carboxylase enzyme, which is essential for the synthesis of fatty acids. Diclofop-methyl binds to the enzyme, preventing it from functioning properly, and ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have minimal impact on non-target organisms, including mammals, birds, and aquatic organisms. It is rapidly degraded in soil and water, and has a low potential for bioaccumulation. However, studies have shown that Diclofop-methyl can have negative effects on some non-target plants, such as legumes, and can also have negative impacts on soil microorganisms.

Advantages and Limitations for Lab Experiments

Diclofop-methyl is a widely used herbicide in the agriculture industry, and has been extensively studied for its herbicidal properties. It is relatively easy to synthesize and has a low toxicity to humans and animals. However, due to its selective nature, it may not be effective against all types of weeds. Additionally, there are concerns about the impact of Diclofop-methyl on non-target organisms, and more research is needed to fully understand its effects.

Future Directions

There are several areas of future research for Diclofop-methyl. One area is the development of new formulations that are more effective against a wider range of weeds. Another area is the development of new methods for the application of Diclofop-methyl, such as the use of drones for precision application. Additionally, more research is needed to fully understand the impact of Diclofop-methyl on non-target organisms, and to develop strategies to minimize any negative effects. Finally, there is a need for more research on the long-term effects of Diclofop-methyl use on soil quality and biodiversity.

Synthesis Methods

Diclofop-methyl can be synthesized by reacting 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenolate. This is then reacted with 3-hydroxy-3-phenylpropionyl chloride to form 2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide. The final product is obtained by reacting the intermediate with methyl iodide.

Scientific Research Applications

Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. It is commonly used in the agriculture industry to control grass weeds in crops such as wheat, barley, and oats. Research has shown that Diclofop-methyl is highly effective in controlling grass weeds, with minimal impact on the crop yield. It is also used in non-crop areas such as golf courses, lawns, and parks.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c18-13-6-7-16(14(19)10-13)23-11-17(22)20-9-8-15(21)12-4-2-1-3-5-12/h1-7,10,15,21H,8-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGPCIYJMUWMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide

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